molecular formula C8H7Cl2F3N4 B2628047 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride CAS No. 1052547-28-0

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride

Cat. No.: B2628047
CAS No.: 1052547-28-0
M. Wt: 287.07
InChI Key: SGKLVCXDBNCPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride is a specialized chemical scaffold of significant interest in advanced medicinal chemistry and neuroscience research. This compound serves as a critical precursor for the design and synthesis of novel bioactive molecules. Its core structure integrates a chlorine atom and a trifluoromethyl group on the triazolopyridine ring system, features that are often leveraged to fine-tune the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Research into analogous 1,2,4-triazolo[4,3-a]pyridine derivatives has demonstrated their potential as selective positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR), particularly mGlu2 . These receptors are central to modulating synaptic transmission and are considered promising therapeutic targets for a range of central nervous system (CNS) disorders. Consequently, this chemical reagent provides a versatile foundation for investigating neuropharmacology and developing new therapeutic candidates for psychiatric and neurological conditions. The primary value for researchers lies in applying this compound as a building block to create novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs aimed at discovering drugs with improved efficacy and drug-like properties . It is supplied For Research Use Only and is strictly intended for laboratory investigations.

Properties

IUPAC Name

[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N4.ClH/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16;/h1,3H,2,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKLVCXDBNCPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazolopyridine Core: The initial step involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with hydrazine and a trifluoromethylating agent under controlled conditions.

    Chlorination: The next step involves the introduction of a chlorine atom at the 8th position of the triazolopyridine ring. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves the introduction of the methanamine group at the 3rd position of the triazolopyridine ring. This can be achieved by reacting the chlorinated triazolopyridine with a suitable amine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

  • Neurological Disorders :
    • The compound has been identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is pivotal in regulating glutamatergic neurotransmission and is implicated in various neurological and psychiatric disorders including schizophrenia and anxiety disorders. Its modulation may help restore balance in glutamate signaling pathways disrupted in these conditions .
  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazolo-pyridines exhibit cytotoxic properties against various cancer cell lines. For instance, compounds based on the triazolo-pyridine scaffold have shown promise in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion . The mechanism involves interaction with heme groups in IDO1, suggesting a targeted approach to cancer therapy.
  • Antimicrobial Properties :
    • Research has demonstrated that certain triazolo-pyridine derivatives possess antibacterial activity. The structural features of these compounds contribute to their ability to disrupt bacterial cell functions, making them potential candidates for developing new antibiotics .

Case Study 1: Modulation of mGluR2

A study explored the effects of various triazolo-pyridine derivatives on mGluR2 activity. The results indicated that compounds similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride significantly enhanced receptor activity in vitro, suggesting potential therapeutic benefits for treating glutamate-related disorders.

Case Study 2: Anticancer Activity Against A375 Melanoma Cells

In vitro assays conducted on A375 melanoma cells revealed that compounds derived from the triazolo-pyridine scaffold exhibited significant cytotoxicity. The IC50 values were determined through dose-response experiments, demonstrating the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This modulation can result in changes in cellular processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride
  • Molecular Formula : C₈H₇Cl₂F₃N₄ (hydrochloride salt)
  • Molecular Weight : 287.07 g/mol
  • CAS Registry Number : 1052547-28-0
  • Key Features : The compound consists of a triazolo[4,3-a]pyridine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 8 and 6, respectively, and a primary amine (-CH₂NH₂) at position 3. The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications .
Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight CAS Number Key Properties
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine HCl Reference compound: -CH₂NH₂·HCl substituent at position 3 287.07 1052547-28-0 Enhanced solubility due to hydrochloride salt; potential for improved bioavailability .
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine HCl Ethylamine (-CH₂CH₂NH₂·HCl) instead of methylamine at position 3 301.10 1177299-79-4 Increased lipophilicity due to ethyl group; potential slower metabolism .
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride Lacks Cl and CF₃ groups; methyl group at position 6 225.12 1909306-24-6 Reduced electron-withdrawing effects; likely lower target affinity .
[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol Hydroxyl (-OH) instead of amine (-CH₂NH₂) at position 3 251.60 116185 (Catalog No.) Lower basicity; reduced solubility in acidic environments .
8-Chloro-3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Chloro(difluoro)methyl (-CClF₂) substituent at position 3 293.12 478248-86-1 Higher halogen content increases lipophilicity; potential CNS penetration .
Pharmacological and Physicochemical Comparisons

Electron-Withdrawing Effects :

  • The Cl and CF₃ groups in the reference compound enhance electrophilicity, stabilizing interactions with electron-rich biological targets (e.g., enzymes or receptors) . Analogues lacking these groups (e.g., {6-Methyl-...} in ) show reduced binding affinity in preliminary assays.

Solubility and Bioavailability: The hydrochloride salt form of the reference compound significantly improves aqueous solubility compared to its free base ( vs. 5).

Metabolic Stability :

  • The ethylamine derivative () may undergo slower hepatic metabolism than the methylamine-containing reference compound, prolonging its half-life .

Lipophilicity and Distribution :

  • Compounds with additional halogens (e.g., ) or bulkier substituents (e.g., –16) demonstrate increased logP values, favoring blood-brain barrier penetration but risking off-target effects .

Biological Activity

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, mechanisms of action, and applications in various fields.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C9H9ClF3N4
Molecular Weight 301.1 g/mol
CAS Number 1177299-79-4
IUPAC Name 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride
Appearance Powder

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit anticancer activity. Specifically, derivatives of triazolo-pyridines have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, studies have shown that related compounds can selectively inhibit c-Met protein kinase, which is implicated in several cancer types including non-small cell lung cancer and renal cell carcinoma .

The proposed mechanism of action for this compound includes:

  • Kinase Inhibition : The compound may act as a competitive inhibitor of c-Met and other receptor tyrosine kinases.
  • GABA Modulation : Some studies suggest potential allosteric modulation of GABA receptors, which could influence neuropharmacological pathways .

Case Studies

  • Inhibition of c-Met Kinase : A study demonstrated that triazole derivatives showed IC50 values in the low nanomolar range for c-Met inhibition. This suggests that this compound could be a lead compound for developing targeted cancer therapies .
  • Neuropharmacological Effects : In vivo studies indicated that similar compounds exhibited anxiolytic effects in rodent models by modulating GABAergic activity. This opens avenues for exploring the compound's potential in treating anxiety disorders .

Research Findings

Recent research has focused on synthesizing and characterizing derivatives to enhance biological activity and selectivity. For example:

  • A study highlighted the synthesis of various substituted triazolo-pyridine derivatives that showed improved potency against c-Met and favorable pharmacokinetic profiles in animal models .
  • Another investigation into structure-activity relationships (SAR) revealed that specific substitutions on the triazole ring significantly impacted both kinase inhibition and selectivity profiles .

Q & A

Q. What are the key synthetic routes for preparing [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Evidence suggests that triazolo[4,3-a]pyridine derivatives often undergo substitution at the C-6 position when reacted with chlorosulfonic acid or thionyl chloride, as demonstrated in pyrimidine analogs . For example, hydrazide intermediates (e.g., 6-chloropyridin-3-yl acetic acid hydrazide) can be reacted with aldehydes or thioglycolic acid to form triazole rings, followed by functionalization with trifluoromethyl groups . Key steps include:

  • Substitution at C-6 : Chlorosulfonation or halogenation to introduce chlorine.
  • Triazole ring formation : Cyclization using hydrazides or thiourea derivatives.
  • Trifluoromethyl introduction : Electrophilic substitution or coupling with CF₃-containing reagents.

Q. What spectroscopic and analytical methods are recommended for structural characterization?

A combination of techniques is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and proton environments (e.g., distinguishing between triazole and pyridine protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for trifluoromethyl and chlorine positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirm purity and stoichiometry .

Q. What storage conditions are optimal for maintaining the compound’s stability?

Store at 2–8°C in a dry, airtight container under inert gas (e.g., nitrogen) to prevent hydrolysis or decomposition. Avoid exposure to light, as UV radiation may degrade the triazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields when competing substitution pathways occur during synthesis?

Competing substitutions (e.g., at C-6 vs. C-8) are mitigated by:

  • Temperature control : Lower temperatures (0–10°C) favor selective substitution at C-6 in triazolo[4,3-a]pyridines .
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to direct electrophilic attack to the trifluoromethyl-bearing position .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilicity at specific sites .
  • Real-time monitoring : Thin-layer chromatography (TLC) or in situ IR spectroscopy to track reaction progress .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and pharmacological activity?

The CF₃ group:

  • Electron-withdrawing effect : Reduces electron density on the pyridine ring, enhancing resistance to oxidative degradation .
  • Lipophilicity : Increases membrane permeability, as seen in kinase inhibitors like SB-202190 .
  • Bioactivity : Stabilizes interactions with hydrophobic enzyme pockets (e.g., p38 MAP kinase) via fluorine-mediated hydrogen bonding .

Q. What strategies resolve contradictions in regiochemical assignments for triazolo-pyridine derivatives?

Conflicting substitution patterns are resolved by:

  • Density Functional Theory (DFT) calculations : Predict and compare NMR chemical shifts with experimental data .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitrogen positions in the triazole ring .
  • Crystallographic validation : Compare X-ray structures of intermediates and final products .

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

Methodological approaches include:

  • In vitro enzyme assays : Measure IC₅₀ values against target kinases (e.g., p38 MAPK) using fluorescence polarization .
  • Molecular docking : Simulate binding interactions with kinase active sites (e.g., ATP-binding pockets) using software like AutoDock .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., chlorine, CF₃) and correlate changes with inhibitory activity .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Critical factors include:

  • Reagent stoichiometry : Excess chlorosulfonic acid (>1.5 eq.) ensures complete substitution at C-6 .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
  • Byproduct management : Triethylammonium chloride salts (from Et₃N) must be filtered promptly to avoid side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.